molecular formula C20H28N8O7 B1671839 Acetyl tetrapeptide-5 CAS No. 820959-17-9

Acetyl tetrapeptide-5

Cat. No. B1671839
M. Wt: 492.5 g/mol
InChI Key: ROTFCACGLKOUGI-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While specific studies on Acetyl tetrapeptide-5 are limited, research on similar tetrapeptides provides insights into their biochemical interactions, potential therapeutic uses, and role in cellular processes.

Tetrapeptides like Acetyl tetrapeptide-5 are known for their interaction with enzymes and proteins. For example, the tetrapeptide Ac-SDKP is hydrolyzed by angiotensin I-converting enzyme (ACE), which impacts the recruitment of pluripotent hematopoietic stem cells and early progenitors (Azizi, Junot, Ezan, &  Ménard, 2001).

The binding characteristics of tetrapeptides to enzymes have been a subject of interest. For instance, research has shown how tetrapeptides bind to porcine pancreatic elastase in orientations that differ from other serine protease-inhibitor complexes (Clore, Gronenborn, Carlson, &  Meyer, 1986).

Some studies have explored the potential therapeutic applications of tetrapeptides. For example, AcSDKP and its analogs have shown promise in protecting bone marrow progenitors during chemotherapy without affecting leukemic cells, indicating a potential role in cancer treatment (Bonnet et al., 1992).

The role of tetrapeptides in regulating cell cycle and proliferation of human bone marrow progenitors has also been investigated, revealing their influence on hematopoietic stem cells (Guigon et al., 1990).

In the context of biochemical processes, acetylation, a reaction that tetrapeptides like Acetyl tetrapeptide-5 may undergo, is known to facilitate transcription factor access to DNA, influencing chromatin accessibility and gene regulation (Lee, Hayes, Pruss, &  Wolffe, 1993).

Scientific Research Applications

While specific applications of Acetyl tetrapeptide-5 are not extensively documented, the research on tetrapeptides in general reveals their significance in enzyme interactions, cellular regulation, potential therapeutic uses, and biochemical processes.

One of the key research applications of tetrapeptides like Acetyl tetrapeptide-5 is in understanding enzyme interactions. For instance, Acetyl tetrapeptide-5 (Angiotensin I-Converting Enzyme) is known to hydrolyze the tetrapeptide AcSDKP, which affects the recruitment of pluripotent hematopoietic stem cells and early progenitors.

Tetrapeptides also play a role in cellular regulation and differentiation. For example, AcSDKP has been shown to inhibit a significant percentage of hepatocyte G1-S transitions in vivo, which could impact liver regeneration and cellular differentiation.

In the context of cancer therapy, tetrapeptides like AcSDKP have potential applications in protecting bone marrow during chemotherapy. They can selectively inhibit DNA synthesis in human bone marrow progenitors, which offers potential for marrow protection (Bonnet et al., 1992).

The structural analysis of enzymes like Acetyl tetrapeptide-5 in relation to tetrapeptides provides insights into designing novel inhibitors and analogues for treating disorders such as fibrosis (Masuyer, Douglas, Sturrock, &  Acharya, 2015).

Research on acetylation, a process that tetrapeptides may undergo, has shown its role in facilitating transcription factor access to DNA, influencing chromatin accessibility and gene regulation (Lee, Hayes, Pruss, &  Wolffe, 1993).

Mechanism of Action

Acetyl tetrapeptide-5 operates through a range of mechanisms including Acetyl tetrapeptide-5 inhibition, regulation of histone acetylation, and effects on cellular growth, differentiation, and fibrotic processes. These mechanisms underline its potential therapeutic applications, particularly in managing hypertension and influencing cellular and molecular pathways in various physiological and pathological contexts.

Acetyl tetrapeptide-5 Inhibition: Acetyl tetrapeptide-5 acts as an Acetyl tetrapeptide-5 (Angiotensin I-Converting Enzyme) inhibitor. This mechanism is crucial in managing conditions like hypertension. Acetyl tetrapeptide-5 inhibitors work by impacting the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance (Abdelhedi &  Nasri, 2019).

Influence on Histone Acetylation: Another important aspect of Acetyl tetrapeptide-5's mechanism is its role in histone acetylation. This process is significant in gene expression regulation, where acetylation of histone proteins can influence the accessibility of transcription factors to DNA, thereby impacting cellular functions and potentially cancer cell behavior (Mei, Ho, &  Mahlknecht, 2004).

Effect on Cellular Growth and Differentiation: Acetyl tetrapeptide-5 is also known to affect cellular growth and differentiation. For example, AcSDKP, a similar tetrapeptide, has been shown to inhibit the growth of human bone marrow progenitors and affect their cell cycle progression (Guigon et al., 1990).

Anti-Fibrotic Properties: In addition, Acetyl tetrapeptide-5 exhibits anti-fibrotic properties, as demonstrated in studies where related peptides like AcSDKP prevent renal injury and dysfunction, potentially due to their anti-inflammatory and anti-fibrotic characteristics.

Biochemical and Physiological Effects

Acetyl tetrapeptide-5 and its related peptides exhibit a range of biochemical and physiological effects, including implications in anti-aging, skin and hair physiology, liver protection, anti-fibrotic properties, and regulation of cell proliferation. These effects underscore its potential utility in therapeutic and cosmetic applications.:

Cellular Regulation and Anti-Aging: Acetyl tetrapeptide-5 has been shown to possess angiotensin-converting enzyme 1 (Acetyl tetrapeptide-51) activity, which is significant in anti-aging applications. Its use in cosmetic formulations has demonstrated protective effects against premature senescence in human skin fibroblasts, indicating its potential in skincare and anti-aging products (Wu, Cao, Zhang, Zhang, &  Zhou, 2021).

Skin and Hair Physiology: Acetyl tetrapeptide-5, or similar peptides like AcSDKP, stimulate the growth of human keratinocytes, fibroblasts, and follicle dermal papilla cells. This stimulation is associated with promoting hair shaft elongation and hair growth, which underscores its potential utility in cosmetic and dermatological applications (Hajem et al., 2013).

Liver Protection: AcSDKP, a tetrapeptide related to Acetyl tetrapeptide-5, has been found to reduce liver injury, inflammation, and fibrosis in chronic liver injury models. This effect is possibly due to its influence on profibrogenic transforming growth factor-beta signaling, highlighting its therapeutic potential in liver diseases (Chen et al., 2010).

Anti-Fibrotic and Hematopoietic Regulation: Acetyl tetrapeptide-5 or its analog Ac-SDKP serves as a potent antifibrotic agent and negatively regulates hematopoietic stem cell differentiation. This peptide is processed exclusively by Acetyl tetrapeptide-5, playing a key role in blood pressure regulation and electrolyte homeostasis (Masuyer, Douglas, Sturrock, &  Acharya, 2015).

Renal Cell Proliferation Inhibition: Acetyl tetrapeptide-5 analogs have shown an ability to inhibit the proliferation of renal cells by altering the cell cycle. This includes reducing the ratio of S-phase to G2/M-phases, which could be significant in managing renal diseases and conditions related to abnormal cell proliferation (Iwamoto et al., 2000).

Advantages and Limitations for Lab Experiments

While lab experiments with Acetyl tetrapeptide-5 offer significant insights into its biochemical properties and potential therapeutic uses, they also come with specific limitations, particularly related to stability, specificity in binding studies, and sequence determination challenges. These factors must be carefully considered in the design and interpretation of such experiments.

Advantages

Understanding of Biochemical Processes: Lab experiments with Acetyl tetrapeptide-5 help in understanding complex biochemical processes such as nucleosome structural changes due to acetylation, which is crucial for DNA accessibility and chromatin dynamics (Bauer, Hayes, White, &  Wolffe, 1994).

Cell Cycle Regulation Insight: Experiments have shown that Acetyl tetrapeptide-5 analogs, like AcSDKP, inhibit the in vitro growth of human progenitors and affect their cell cycle, providing valuable insights into cell cycle regulation (Guigon et al., 1990).

Assessment of Therapeutic Potential: The ability of Acetyl tetrapeptide-5 to protect normal human hematopoietic progenitors during chemotherapy, as observed in lab experiments, highlights its potential therapeutic applications (Bonnet et al., 1992).

Limitations

Oxidation Sensitivity: The oxidation of Acetyl tetrapeptide-5 can limit its effectiveness, as seen in studies where the addition of O-acetyl-l-serine in the dark phase affected sulfate assimilation in Lemna minor L. This indicates a possible limitation in the stability of the peptide under certain experimental conditions (Neuenschwander, Suter, &  Brunold, 1991).

Specificity in Binding Studies: Lab experiments have to be meticulously designed to assess the binding properties and interactions of Acetyl tetrapeptide-5, as minor changes in peptide structure can greatly influence binding and activity. This was evident in studies using nuclear magnetic resonance and molecular modeling to study peptide binding (Clore, Gronenborn, Carlson, &  Meyer, 1986).

Sequence Determination Challenges:Determining the amino acid sequence in peptides like Acetyl tetrapeptide-5 can be challenging, particularly in sequences containing specific residues like glutamine, asparagine, serine, and threonine. This limitation was highlighted in studies involving the Edman degradation procedure (Smyth, Stein, &  Moore, 1963).

Future Directions

Future research on Acetyl tetrapeptide-5 is poised to expand our understanding of its role in cell cycle regulation, mental health, gene expression, therapeutic applications, endocrinology, oncology, and neurodegenerative diseases. These areas hold promise for developing new treatments and advancing our knowledge of cellular and molecular biology.

Cell Cycle and Cancer Research: Acetyl tetrapeptide-5 has shown potential in inhibiting transitions in the cell cycle of hepatocytes. Future research could explore its role in liver regeneration and its implications in cancer therapy, especially considering its selective effect on normal versus leukemic cells .

Neuroprotection and Mental Health: Studies on tetrapeptides similar to Acetyl tetrapeptide-5 have shown antidepressant-like actions in animal models. Further investigation could elucidate its potential in treating depression and other mental health disorders (Deiko et al., 2017).

Chromatin Accessibility and Gene Regulation: The role of Acetyl tetrapeptide-5 in histone acetylation could be a significant avenue for future research, particularly in understanding how it influences chromatin structure and transcription factor access, which is crucial in gene expression and epigenetic regulation (Lee, Hayes, Pruss, &  Wolffe, 1993).

Therapeutic Applications: There is potential for further exploring Acetyl tetrapeptide-5 analogs as candidates for inhibiting hematopoietic stem and progenitor cell proliferation in vivo. This could have significant implications in developing new therapeutic agents for conditions involving abnormal cell proliferation.

Endocrinology and Oncology: The elevated concentration of Acetyl tetrapeptide-5 analogs in malignant thyroid tumors compared to benign lesions suggests a potential role in thyroid gland malignancy. Future studies could focus on its implications in endocrinology and oncology.

Neurodegenerative Diseases: Research on maize tetrapeptide-anchored gold nanoparticles, similar in structure to Acetyl tetrapeptide-5, showing neuroprotective effects, can guide future investigations into treatments for neurodegenerative diseases like Alzheimer's (Zhang et al., 2021).

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O7/c1-11(30)23-3-2-17(31)26-14(4-12-6-21-9-24-12)18(32)28-16(8-29)19(33)27-15(20(34)35)5-13-7-22-10-25-13/h6-7,9-10,14-16,29H,2-5,8H2,1H3,(H,21,24)(H,22,25)(H,23,30)(H,26,31)(H,27,33)(H,28,32)(H,34,35)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTFCACGLKOUGI-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231560
Record name Acetyl tetrapeptide-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl tetrapeptide-5

CAS RN

820959-17-9
Record name Acetyl tetrapeptide-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820959179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl tetrapeptide-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYL TETRAPEPTIDE-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1DFQ308G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
Y Wu, K Cao, W Zhang, G Zhang, M Zhou - Skin Pharmacology and …, 2021 - karger.com
… c The inhibitory effects on ACE-1 activity of different concentrations of acetyl tetrapeptide-5. d The HYP content activity of different concentrations of hexapeptide-11. e The CA content …
Number of citations: 7 karger.com
DA Octavia, S Georgeta-Maria, D Cristina - … and Faculty of Pharmacy, Ss Cyril … - core.ac.uk
… the cosmetic emulsion containing 0.1% acetyl tetrapeptide-5 only on the right eye suborbital … The aim of the present work was to study in vivo the efficiency of the acetyl tetrapeptide-5 in …
Number of citations: 8 core.ac.uk
MS Ferreira, MC Magalhães, JM Sousa-Lobo… - Cosmetics, 2020 - mdpi.com
… Notably, Acetyl Tetrapeptide-5 is being used more frequently … used to reduce wrinkles and Acetyl Tetrapeptide-5 is directed to … studies supporting the topical use of Acetyl Tetrapeptide-5. …
Number of citations: 36 www.mdpi.com
VV Pai, P Bhandari, P Shukla - Indian Journal of Dermatology …, 2017 - ijdvl.com
… Acetyl tetrapeptide 5 and dipeptide 2 act on dermatochalasis by decreasing the extravasation of interstitial fluid in the periorbital region. In vitro studies revealed a 50% decrease in …
Number of citations: 65 ijdvl.com
L Zhang, TJ Falla - Clinics in dermatology, 2009 - Elsevier
In nature, the majority of chemical reactions, biological responses, and regulatory processes are modulated in some part by specific amino acid sequences. The transfer of these …
Number of citations: 185 www.sciencedirect.com
D Karabayeva - Пищевые инновации и биотехнологии, 2022 - elibrary.ru
… : Regin; - Stimulating microcirculation and lymph flow - the task of which is to eliminate puffiness, improve the condition of the walls of blood vessels, for example: acetyl tetrapeptide-5 [4]…
Number of citations: 2 elibrary.ru
P Rovero, DMH Malgapo, A Sparavigna… - Clinical, Cosmetic …, 2022 - Taylor & Francis
… (ie acetyl hexapeptide-8) and acetyl tetrapeptide-5. Low-molecular weight hyaluronic acid hydrates … Lastly, acetyl tetrapeptide-5 inhibits angiotensin-converting enzyme, which results in …
Number of citations: 1 www.tandfonline.com
SK Schagen - Cosmetics, 2017 - mdpi.com
In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered. The spectrum of peptides in the field of …
Number of citations: 133 www.mdpi.com
M Puviani, K Eisendle, M Milani - J. Clin. Exp. Dermatol. Res, 2020 - researchgate.net
… The formula of this product contains also a tetrapeptide, (acetyl tetrapeptide 5), Butyrospermum Parkii (Shea) butter and hyaluronic acid. An Antera 3D evaluation of fine wrinkle volume …
Number of citations: 2 www.researchgate.net
E Oshimura, K Sakamoto - Cosmet. Sci. Technol. Theor. Princ …, 2017 - books.google.com
Cosmetic science is a fusional discipline of various scientific and technical fields such as biology, chemistry, chemical engineering, psychology, and more, but all should be built on the …
Number of citations: 19 books.google.com

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